2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 688335-61-7
VCID: VC5266430
InChI: InChI=1S/C18H17N3O2S/c1-23-16-9-5-8-15(12-16)21-11-10-19-18(21)24-13-17(22)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,22)
SMILES: COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

CAS No.: 688335-61-7

Cat. No.: VC5266430

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.41

* For research use only. Not for human or veterinary use.

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide - 688335-61-7

Specification

CAS No. 688335-61-7
Molecular Formula C18H17N3O2S
Molecular Weight 339.41
IUPAC Name 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C18H17N3O2S/c1-23-16-9-5-8-15(12-16)21-11-10-19-18(21)24-13-17(22)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,22)
Standard InChI Key OXJFASZUFXGHOO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s IUPAC name, 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, delineates its structure:

  • A 1H-imidazole ring substituted at position 1 with a 3-methoxyphenyl group (aromatic ring with a methoxy substituent at the meta position).

  • A thioether (-S-) bridge at position 2, linking the imidazole to an acetamide backbone.

  • The acetamide’s nitrogen is further substituted with a phenyl group, enhancing steric and electronic complexity.

Key Functional Groups:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, conferring basicity and hydrogen-bonding capacity.

  • Methoxy group (-OCH₃): Electron-donating substituent influencing aromatic reactivity and bioavailability.

  • Thioether linkage: Enhances metabolic stability compared to oxygen ethers.

  • Acetamide moiety: Provides hydrogen-bonding sites for target interactions.

Molecular Formula and Weight:

  • Formula: C₁₈H₁₇N₃O₂S

  • Molecular weight: 355.41 g/mol (calculated from atomic masses).

Synthesis and Reaction Pathways

Synthetic Strategy

While no explicit protocol for this compound exists in the provided sources, synthesis can be inferred from analogous imidazole-thioacetamide derivatives. A plausible multi-step approach involves:

Step 1: Formation of the Imidazole Core

  • Starting material: 3-Methoxybenzaldehyde undergoes condensation with ammonium acetate and a nitroalkane (e.g., nitromethane) via the Van Leusen reaction to yield 1-(3-methoxyphenyl)-1H-imidazole .

Step 3: Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Analytical techniques:

    • ¹H/¹³C NMR: Confirm substituent positions and purity.

    • IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1665 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

    • Mass spectrometry: Validate molecular ion peak (m/z ≈ 355.41).

Spectroscopic and Physicochemical Properties

Spectral Data (Hypothetical)

Based on analogous compounds :

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, imidazole H4), 7.65–7.12 (m, 9H, aromatic H), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.12 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO-d₆)δ 169.8 (C=O), 151.2 (imidazole C2), 137.5–114.3 (aromatic C), 55.6 (OCH₃), 35.4 (SCH₂).
IR (KBr)1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C asym. stretch).
MS (ESI-TOF)m/z 356.1 [M+H]⁺ (calc. 355.41).

Physicochemical Properties

  • Solubility: Likely low in water (logP ≈ 3.5 estimated), soluble in DMSO or DMF.

  • Melting point: ~180–185°C (predicted from analogs).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to acetamide and thioether groups.

Biological Activity and Mechanisms

Anticancer Activity

  • Targets: Tubulin polymerization inhibition or kinase modulation.

  • Example: Analogous compounds with trifluoromethyl groups show IC₅₀ values of 2–5 µM against HCT116 colon cancer cells .

Antimicrobial Effects

  • Mechanism: Disruption of microbial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase).

Anti-inflammatory Action

  • Pathway: COX-2 or NF-κB pathway inhibition, reducing prostaglandin synthesis.

Challenges and Future Directions

Synthetic Optimization

  • Microwave-assisted synthesis: Could reduce reaction times from hours to minutes.

  • Green chemistry: Use of biodegradable catalysts (e.g., enzymes) to improve sustainability.

Biological Testing

  • In vitro assays: Prioritize cytotoxicity screening against NCI-60 cancer cell lines.

  • ADMET profiling: Assess absorption, distribution, and toxicity early in development.

Structural Modifications

  • Electron-withdrawing groups: Introduce -CF₃ or -NO₂ to enhance target affinity.

  • Prodrug strategies: Mask polar groups (e.g., acetamide) to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator